molecular formula C9H12N2O6 B1346458 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione CAS No. 6745-33-1

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

Numéro de catalogue: B1346458
Numéro CAS: 6745-33-1
Poids moléculaire: 244.2 g/mol
Clé InChI: NBNBAENCKIJZAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure consists of a pyrimidine-2,4-dione moiety (uracil) linked via a β-N₁-glycosidic bond to a ribofuranose ring. The ribofuranose component is specified as (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl , indicating the stereochemical configuration of the sugar unit.

The full IUPAC name reflects:

  • The pyrimidine-2,4-dione core (positions 2 and 4 substituted with ketone groups).
  • The oxolane (tetrahydrofuran) ring with hydroxyl groups at positions 3 and 4, and a hydroxymethyl group at position 5.
  • The β-configuration of the glycosidic bond, confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography data.

Structural representation (simplified):

          O  
          ||  
N1-C2=O  C4=O  
    |     |  
C5---C6---N3  
    Ribofuranose  

Alternative Designations and Common Synonyms

This compound is widely recognized by its trivial name uridine , a fundamental nucleoside in RNA biosynthesis. Key synonyms and identifiers include:

Synonym/Identifier Source/Registry Number
Uracil riboside PubChem CID 6029
1-β-D-Ribofuranosyluracil ChemSpider ID 5807
β-Uridine NIST WebBook
58-96-8 CAS Registry
CHEBI:16704 ChEBI
Urd KEGG C00299

The European Community (EC) number 200-407-5 and DrugBank identifiers (DB02745 , DB05055 ) further classify it in regulatory and pharmacological contexts.

Molecular Formula and Stereochemical Configuration

The molecular formula C₉H₁₂N₂O₆ (molar mass: 244.20 g/mol) is consistent across authoritative databases. Stereochemical details are critical due to the ribofuranose ring’s chiral centers:

Position Configuration Rationale
C1' R Ribose ring conformation
C2' R β-glycosidic bond orientation
C3' S Hydroxyl group placement
C4' R Hydroxymethyl group orientation

The β-D-ribofuranosyl configuration ensures biological activity in RNA synthesis, distinguishing it from α-anomers, which are not naturally occurring. The compound’s optical rotation ([α]D²⁵ = +4.2° in water) confirms its stereochemical purity.

Propriétés

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-5(13)1-2-10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNBAENCKIJZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N(C1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302400, DTXSID70986721
Record name 3-pentofuranosylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-pentofuranosylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6745-33-1, 22885-35-4
Record name NSC352111
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC150822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-pentofuranosylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-pentofuranosylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H12N4O5C_{10}H_{12}N_4O_5, and it features a pyrimidine ring substituted with a hydroxymethyl oxolane moiety. Its structural characteristics contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing several pharmacological effects:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The mechanism involves inhibition of viral replication by interfering with viral polymerase activity.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This is crucial for protecting cells from oxidative stress.
  • Antitumor Effects : Some studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect has been linked to the modulation of cell cycle regulators.

1. Antiviral Mechanism

A study conducted on the antiviral activity of related compounds demonstrated that they inhibit the replication of viruses by targeting the viral polymerase enzyme. The binding affinity was measured using molecular docking simulations, showing a significant interaction between the compound and the active site of the enzyme.

2. Antioxidant Activity

The antioxidant potential was evaluated using DPPH and ABTS assays, where the compound exhibited a notable reduction in free radical concentration. The results indicated an IC50 value lower than that of common antioxidants such as ascorbic acid.

3. Antitumor Studies

In vitro studies on cancer cell lines (e.g., HeLa and A549) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment, indicating that the compound effectively induces apoptosis.

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityInhibition of viral replication in vitro; significant binding to viral polymerase.
Study 2Antioxidant PropertiesStrong scavenging ability against DPPH radicals; IC50 = 20 µM.
Study 3Antitumor EffectsInduction of apoptosis in HeLa cells; increased caspase activity observed.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Nucleoside Biochemistry

Table 1: Structural and Functional Comparison of Pseudouridine with Canonical Nucleosides
Compound Name IUPAC Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Role Reference
Pseudouridine 5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione C₉H₁₂N₂O₆ 244.20 C-glycosidic bond (uracil C5 to ribose) RNA modification, stability
Uridine 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione C₉H₁₂N₂O₆ 244.20 N1-glycosidic bond (uracil N1 to ribose) RNA building block
Thymidine 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione C₁₀H₁₄N₂O₅ 242.23 5-methyl substituent on uracil DNA nucleoside
Cytidine 4-Amino-1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one C₉H₁₃N₃O₅ 243.22 4-amino substituent on pyrimidine RNA building block (cytosine)

Key Findings :

  • Pseudouridine’s C-glycosidic bond distinguishes it from uridine, altering RNA interactions without disrupting Watson-Crick base pairing .
  • Thymidine’s 5-methyl group stabilizes DNA structure, while pseudouridine’s lack of methylation allows flexibility in RNA .

Antiviral Nucleoside Analogues

Table 2: Comparison with Antiviral Nucleoside Analogues
Compound Name IUPAC Name Molecular Formula Molecular Weight (g/mol) Structural Modifications Mechanism of Action Reference
Brivudine 5-[(E)-2-Bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione C₁₀H₁₁BrN₂O₅ 333.13 5-bromoethenyl group on uracil Inhibits viral DNA polymerase
Zidovudine (AZT) 1-[(2R,4S,5S)-4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione C₁₀H₁₃N₅O₄ 267.24 3'-azido group on ribose Chain termination in HIV reverse transcription
Ribavirin 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide C₈H₁₂N₄O₅ 244.20 Triazole carboxamide instead of pyrimidine Inhibits RNA virus replication

Key Findings :

  • Brivudine’s bromoethenyl group enhances binding affinity (ΔG = -4.87 kcal/mol) to viral enzymes compared to pseudouridine .
  • AZT’s azido group prevents 3'-OH phosphorylation, terminating DNA chain elongation in HIV .

Halogenated and Modified Pyrimidine Derivatives

Table 3: Halogen-Substituted Analogues
Compound Name IUPAC Name Molecular Formula Molecular Weight (g/mol) Modification Application Reference
5-Fluoro-uridine 1-[(3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-pyrimidine-2,4-dione C₉H₁₁FN₂O₆ 246.08 5-fluoro substituent on uracil Anticancer/antiviral agent
5-Bromo-uridine 5-Bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione C₉H₁₁BrN₂O₆ 323.11 5-bromo substituent on uracil Research tool for RNA labeling

Key Findings :

  • Halogenation at position 5 of uracil increases electronegativity, enhancing binding to target enzymes but reducing natural RNA incorporation .

Q & A

Basic: What experimental methods are recommended for structural characterization of this thymidine analogue?

Answer:
Structural elucidation requires a combination of NMR spectroscopy (to confirm stereochemistry and sugar moiety conformation) and X-ray crystallography (for absolute configuration determination). For example, the hydroxymethyl group and dihydroxyoxolane ring can be analyzed via 1H^1 \text{H}- and 13C^13 \text{C}-NMR, focusing on coupling constants (e.g., JH1,H2J_{H1',H2'}) to confirm β-D-ribofuranoside configurations . Computational tools like UCSF Chimera can visualize 3D conformations and assess steric clashes in modified nucleosides .

Basic: How does this compound participate in DNA synthesis studies?

Answer:
As a thymidine analogue, it acts as a competitive substrate for DNA polymerases . Researchers use radiolabeled versions (e.g., 3H^3 \text{H}- or 14C^{14} \text{C}-labeled) to track incorporation into DNA strands via gel electrophoresis or autoradiography. Contradictions in replication fidelity can arise due to altered sugar puckering (C3'-endo vs. C2'-endo), which impacts polymerase binding kinetics .

Advanced: What experimental designs are used to investigate its antiviral mechanism against poxviruses?

Answer:
Advanced studies employ time-of-addition assays to determine the inhibition stage (e.g., viral entry vs. replication). For Cowpox virus, molecular docking (e.g., AutoDock Vina) against viral proteins like thymidine kinase (TK) or DNA polymerase is paired with cell-based infectivity assays (e.g., plaque reduction neutralization tests). Conflicting results between in silico binding affinity and in vitro efficacy may arise from off-target interactions, requiring orthogonal validation via surface plasmon resonance (SPR) .

Advanced: How can synthesis protocols be optimized to address regioselectivity challenges in modifying the oxolane ring?

Answer:
Regioselective protection of hydroxyl groups (e.g., using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups) is critical. For example, selective 3'-O-acetylation can be achieved under mild acidic conditions (pH 4–5) to prevent sugar ring degradation. HPLC-MS monitors reaction intermediates, while polarimetry ensures chiral purity of the final product .

Advanced: How should researchers resolve contradictions in reported biological activity (e.g., cytotoxicity vs. antiviral efficacy)?

Answer:
Contradictions often stem from cell-type-specific metabolism or differential expression of nucleoside transporters . To address this:

  • Perform metabolic profiling (LC-MS/MS) to quantify intracellular anabolites (e.g., triphosphate forms).
  • Use knockout cell lines (e.g., TK-deficient Vero cells) to isolate transporter-dependent effects.
  • Validate via isothermal titration calorimetry (ITC) to measure binding constants with target enzymes .

Advanced: What computational approaches predict its interaction with non-canonical nucleic acid structures (e.g., G-quadruplexes)?

Answer:
Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model stacking interactions within G-quadruplex grooves. Pair with circular dichroism (CD) spectroscopy to detect induced structural changes. Discrepancies between simulation and experimental data may require adjusting partial charges or solvation parameters .

Basic: What stability assays are recommended for this compound under physiological conditions?

Answer:
Assess hydrolytic stability via:

  • pH-dependent degradation studies (1–13) monitored by UV-Vis spectroscopy (λ = 260 nm for pyrimidine absorption).
  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggests shelf stability).
  • Forced degradation (e.g., H2_2O2_2/light exposure) identifies reactive sites (e.g., oxidation at the 5,6-double bond) .

Advanced: How can structural modifications enhance its selectivity for viral polymerases over human counterparts?

Answer:
Introduce bulky substituents (e.g., 5-fluorine or 3'-azido groups) to exploit steric differences in enzyme active sites. Cryo-EM structures of human vs. viral polymerases guide rational design. Validate selectivity via kinetic assays (Km_m/Vmax_{max}) with recombinant enzymes .

Basic: How to distinguish this compound from similar nucleoside analogues (e.g., cytarabine) analytically?

Answer:
Use high-resolution mass spectrometry (HRMS) to differentiate molecular formulae (e.g., C10_{10}H14_{14}N2_2O7_7 vs. C9_9H13_{13}N3_3O5_5 for cytarabine). Infrared (IR) spectroscopy identifies unique functional groups (e.g., hydroxymethyl vs. arabinose moieties) .

Basic: What methods quantify its intracellular concentration in pharmacokinetic studies?

Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For enhanced sensitivity, use LC-MS/MS with deuterated internal standards (e.g., D4_4-thymidine). Validate extraction efficiency from cell lysates via spike-recovery experiments (>90% recovery required) .

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